molecular formula C13H11NO2 B11890823 Methyl 3-isoquinolin-4-YL-acrylate

Methyl 3-isoquinolin-4-YL-acrylate

Cat. No.: B11890823
M. Wt: 213.23 g/mol
InChI Key: PUGNCMWPWJFYCX-VOTSOKGWSA-N
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Description

Methyl 3-isoquinolin-4-YL-acrylate: is an organic compound with the molecular formula C13H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes an isoquinoline ring fused to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isoquinolin-4-YL-acrylate typically involves the reaction of isoquinoline derivatives with acrylate esters. One common method is the Pomeranz-Fritsch reaction , which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the Pictet-Spengler reaction , where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .

Industrial Production Methods: Industrial production of this compound often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods involve the use of metal catalysts or catalyst-free conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-isoquinolin-4-YL-acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-isoquinolin-4-YL-acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The isoquinoline moiety is known to interact with nucleic acids and proteins , leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acrylate moiety , which imparts distinct chemical reactivity and potential for polymerization. This makes it a valuable compound in both organic synthesis and industrial applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

methyl (E)-3-isoquinolin-4-ylprop-2-enoate

InChI

InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+

InChI Key

PUGNCMWPWJFYCX-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CN=CC2=CC=CC=C21

Canonical SMILES

COC(=O)C=CC1=CN=CC2=CC=CC=C21

Origin of Product

United States

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